Product packaging for 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine(Cat. No.:)

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B12828739
M. Wt: 232.46 g/mol
InChI Key: PQWKKWALBUAIEM-UHFFFAOYSA-N
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Description

Overview of Halogenated Imidazo[4,5-c]pyridine Derivatives as Versatile Synthetic Intermediates

Halogenated derivatives of imidazo[4,5-c]pyridine, exemplified by 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine , represent particularly valuable assets as synthetic intermediates. The incorporation of two distinct halogen atoms at specific positions on the heterocyclic core provides chemists with orthogonal "handles" for a multitude of cross-coupling reactions. This strategic di-halogenation allows for the sequential and regioselective introduction of a variety of functional groups, a powerful approach in the construction of complex molecular architectures.

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a cornerstone of the synthetic utility of these di-halogenated compounds. In general, the C-Br bond exhibits greater reactivity towards palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, when compared to the more robust C-Cl bond. This disparity in reactivity empowers chemists to selectively functionalize the C-2 position of the imidazo[4,5-c]pyridine ring system, while leaving the C-4 position intact and available for subsequent chemical transformations.

While detailed research focusing specifically on the reactivity of This compound is not extensively reported in the public domain, fundamental principles of organic synthesis and the well-documented chemistry of related halogenated heterocycles provide a solid foundation for predicting its synthetic potential. For example, established methods for the halogenation of related imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridin-2-ones suggest that analogous strategies could be effectively employed for the synthesis of the title compound. nih.govresearchgate.net Furthermore, a patent detailing the synthesis of the related precursor, 5-bromo-2,4-dichloropyridine , has been documented and could serve as a viable starting point for the construction of the imidazo[4,5-c]pyridine ring system. google.com

The commercial availability of compounds such as This compound and its N-methylated analog, 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine , further highlights their recognized utility as foundational building blocks in the fields of drug discovery and materials science. cymitquimica.comuni.lu

Physicochemical Properties of a Related Compound

To provide a frame of reference, the computed properties for the closely related compound, 2-bromo-4-chloropyridine , are presented in the table below. These values can offer a useful approximation of the physicochemical characteristics of the corresponding imidazo[4,5-c]pyridine derivative. nih.gov

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClN3 B12828739 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-6-10-3-1-2-9-5(8)4(3)11-6/h1-2H,(H,10,11)

InChI Key

PQWKKWALBUAIEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=N2)Br)Cl

Origin of Product

United States

Synthetic Strategies for 2 Bromo 4 Chloro 1h Imidazo 4,5 C Pyridine

Retrosynthetic Analysis for the Construction of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine

A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections can be made at the C-Br, C-Cl, and the imidazole (B134444) ring C-N bonds.

Disconnection of C-X Bonds: A common strategy involves the late-stage introduction of halogen atoms onto a pre-formed imidazo[4,5-c]pyridine core. This approach relies on the inherent reactivity of the heterocyclic system towards electrophilic halogenation. The retrosynthetic pathway would involve the disconnection of the C2-Br and C4-Cl bonds, leading back to the parent 1H-imidazo[4,5-c]pyridine. The feasibility of this approach hinges on the ability to control the regioselectivity of the halogenation reactions.

Disconnection of the Imidazole Ring: An alternative strategy involves the construction of the imidazole ring from a suitably functionalized pyridine (B92270) precursor. This approach often provides better control over the substitution pattern. The key disconnection is the C-N bonds of the imidazole ring, leading back to a 3,4-diaminopyridine (B372788) derivative. To arrive at the target molecule, this precursor would need to be appropriately halogenated. For instance, a retrosynthetic pathway could involve the cyclization of a 3-amino-4-(substituted amino)-5-chloropyridine derivative.

A plausible retrosynthetic pathway is outlined below:

This analysis suggests two main forward synthetic approaches: the direct halogenation of a pre-formed imidazo[4,5-c]pyridine ring or the cyclization of a pre-halogenated diaminopyridine precursor.

Direct Halogenation Approaches for Imidazo[4,5-c]pyridine Derivatives

Direct halogenation of the imidazo[4,5-c]pyridine ring system is a potential route to this compound. The success of this strategy depends on the ability to control the regioselectivity of the bromination and chlorination reactions.

Regioselective Bromination at the C2 Position

The C2 position of the imidazo[4,5-c]pyridine ring is analogous to the C2 position of imidazole, which is known to be susceptible to electrophilic attack. Therefore, direct bromination at this position is theoretically feasible. Reagents such as N-bromosuccinimide (NBS) are commonly employed for the bromination of such heterocyclic systems. The reaction conditions, including the choice of solvent and temperature, can significantly influence the regioselectivity.

ReagentSolventTemperature (°C)Outcome
N-Bromosuccinimide (NBS)AcetonitrileRoom TemperaturePredominant C2-bromination
Bromine in Acetic AcidAcetic Acid25-50Potential for over-bromination

Regioselective Chlorination at the C4 Position

The chlorination of the pyridine ring in the imidazo[4,5-c]pyridine system is more challenging due to the electron-deficient nature of the pyridine ring. However, the fusion of the imidazole ring can modulate the reactivity of the pyridine moiety. The C4 position is a potential site for electrophilic chlorination. Reagents like N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid could be employed.

ReagentSolventTemperature (°C)Outcome
N-Chlorosuccinimide (NCS)Dichloromethane0 - Room TemperaturePossible C4-chlorination
Chlorine gas / Lewis AcidChlorinated SolventVariablePotential for multiple chlorination products

Sequential Halogenation Protocols for Dual Halogenation

A sequential halogenation protocol would be necessary to introduce both bromine at C2 and chlorine at C4. The order of these steps is crucial. Given the higher reactivity of the imidazole ring towards electrophilic substitution, it is likely that bromination at the C2 position would be performed first, followed by chlorination at the C4 position. The introduction of the electron-withdrawing bromine atom at C2 may further deactivate the pyridine ring, making the subsequent chlorination at C4 more challenging and requiring harsher reaction conditions.

A potential sequential halogenation strategy could involve:

C2-Bromination: Reaction of 1H-imidazo[4,5-c]pyridine with NBS in an appropriate solvent to yield 2-bromo-1H-imidazo[4,5-c]pyridine.

C4-Chlorination: Subsequent reaction of the C2-brominated intermediate with a suitable chlorinating agent to introduce the chlorine atom at the C4 position.

Cyclization Reactions for the Imidazo[4,5-c]pyridine Ring System from Halogenated Precursors

An alternative and often more controlled approach to the synthesis of this compound is to construct the imidazo[4,5-c]pyridine ring system from a pre-halogenated pyridine precursor. This strategy allows for the unambiguous placement of the halogen atoms before the final ring closure.

Condensation Reactions Involving Halogenated Pyridine Diamines

The most common method for the construction of the imidazo[4,5-c]pyridine core is the condensation of a 3,4-diaminopyridine with a one-carbon synthon, such as an aldehyde, orthoformate, or carboxylic acid derivative. mdpi.comnih.govresearchgate.net To synthesize the target molecule, a halogenated 3,4-diaminopyridine would be the key intermediate.

A plausible synthetic sequence is as follows:

Synthesis of a Halogenated Pyridine: Starting from a commercially available pyridine derivative, selective halogenation can be performed. For instance, 2-amino-4-chloropyridine (B16104) can be brominated to introduce a bromine atom at the 5-position. google.com

Introduction of the Second Amino Group: The resulting halogenated aminopyridine can then be nitrated and subsequently reduced to introduce the second amino group, yielding a halogenated 3,4-diaminopyridine.

Cyclization: The halogenated 3,4-diaminopyridine can then be cyclized. For the introduction of the C2-bromo substituent, a cyclization reaction with a reagent that can also act as a bromine source, or a subsequent bromination of the cyclized product would be necessary. A more direct approach would be to use a reagent that provides the C2-carbon and can be converted to a bromine atom.

Starting MaterialCyclizing AgentReaction ConditionsProduct
5-Bromo-4-chloro-pyridine-2,3-diamineFormic AcidReflux6-Bromo-7-chloro-3H-imidazo[4,5-c]pyridine (Isomer)
2-Bromo-5-chloro-pyridine-3,4-diamineTriethyl OrthoformateRefluxThis compound

The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has been reported, which involves the initial nitration and subsequent chlorination of a pyridin-4-ol derivative. researchgate.net This highlights the feasibility of constructing the imidazo[4,5-c]pyridine core from appropriately substituted pyridine precursors.

Palladium-Catalyzed Cyclization Methodologies

Palladium-catalyzed reactions are a cornerstone in the synthesis of complex heterocyclic systems, including imidazo[4,5-c]pyridines. These methods often involve the formation of carbon-nitrogen bonds to construct the imidazole ring fused to the pyridine core. A common strategy is the intramolecular cyclization of a suitably functionalized aminopyridine precursor.

For instance, a facile synthesis of imidazo[4,5-b]pyridines and the isomeric imidazo[4,5-c]pyrazines has been achieved through a Palladium-catalyzed amide coupling reaction starting from 2-chloro-3-amino-heterocycles. nih.govfigshare.com This approach allows for rapid access to the core structure with opportunities for substitution at various positions. nih.govfigshare.com The general mechanism involves the coupling of an amide with the 2-chloro-3-aminopyridine derivative, followed by an intramolecular cyclization to form the fused imidazole ring. Key to this process is the selection of the palladium catalyst and appropriate ligands that facilitate both the initial C-N bond formation and the subsequent cyclization.

Another palladium-catalyzed approach involves an amidation/cyclization strategy to produce substituted imidazo[4,5-c]pyridines. acs.org This multi-step synthesis can be adapted to introduce the necessary halogen substituents on the pyridine ring prior to the cyclization event. Research has demonstrated the synthesis of fluorescent benzo inovatus.esacs.orgimidazo[1,2-a]pyridines through a palladium-catalyzed intermolecular C-H annulation, showcasing the versatility of palladium catalysts in constructing fused imidazole-pyridine systems. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Imidazopyridine Synthesis

Starting MaterialCatalyst/LigandReagentsProduct TypeYieldReference
2-Chloro-3-amino-pyridinePd₂(dba)₃ / XantphosAmide, K₃PO₄Imidazo[4,5-b]pyridineGood nih.govfigshare.com
3-amino-N-Boc-4-chloropyridinePd catalystAmideImidazo[4,5-c]pyridineExcellent acs.org
(Z)-N-(1-bromo-1-alken-2-yl)benzimidazolePd(OAc)₂ / P(o-tol)₃Internal alkyne, Cs₂CO₃Benzo inovatus.esacs.orgimidazo[1,2-a]pyridine (B132010)Good to High acs.org

This table is interactive. Click on the headers to sort the data.

Copper-Catalyzed Cyclization Methodologies

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium for the synthesis of nitrogen-containing heterocycles. These methods are particularly effective for C-N bond formation, which is crucial for the cyclization step in forming the imidazo[4,5-c]pyridine scaffold.

One prominent strategy involves the copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine with aryl or heteroaryl halides to generate N-aryl substrates. acs.org These intermediates can then undergo cyclization to form the imidazo[4,5-c]pyridine core. The use of copper catalysts is advantageous due to their lower cost and toxicity compared to palladium.

Furthermore, copper-catalyzed one-pot procedures have been developed for the synthesis of related imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.orgfao.org Optimization of these reactions often involves screening various copper salts, solvents, and temperatures, with CuBr in DMF at 80°C proving effective. organic-chemistry.org The mechanism is thought to involve a Michael addition followed by intramolecular nucleophilic addition. organic-chemistry.org Such methodologies, focused on creating the fused imidazole ring, are adaptable for the synthesis of the specific imidazo[4,5-c]pyridine isomer. The versatility of copper catalysis is also highlighted in its use for synthesizing a wide range of heterocyclic molecules through C-N and C-O bond formations under microwave irradiation, which can accelerate reaction times. acs.org

Table 2: Overview of Copper-Catalyzed Reactions for Heterocycle Synthesis

CatalystStarting MaterialsKey FeaturesProduct ClassReference
CuIAminopyridines, AcetophenonesAerobic oxidative synthesisImidazo[1,2-a]pyridines organic-chemistry.org
CuBrAminopyridines, NitroolefinsOne-pot procedure, Air as oxidantImidazo[1,2-a]pyridines organic-chemistry.org
Cu(OTf)₂2-amino N-heterocycle, terminal alkyne, allyl/benzyl (B1604629) bromideUse of molecular oxygen as oxidantImidazo fused heterocycles rsc.org
Cu(II) CatalystAldehydes, o-phenylenediamineIntramolecular 5-endo-trig cyclizationImidazoles acs.org

This table is interactive. Click on the headers to sort the data.

Post-Cyclization Functionalization and Halogen Exchange/Introduction

The introduction of halogen atoms onto the imidazo[4,5-c]pyridine scaffold can be achieved either by using pre-halogenated starting materials or by functionalizing the heterocyclic core after its formation. The latter approach, known as post-cyclization functionalization, offers flexibility in synthesizing a variety of halogenated derivatives from a common intermediate.

Introduction of Bromine via Electrophilic Substitution or Organometallic Routes

Electrophilic aromatic bromination is a standard method for introducing bromine onto aromatic and heteroaromatic rings. For the imidazo[4,5-c]pyridine system, reagents like N-bromosuccinimide (NBS) can be employed. mdpi.com The regioselectivity of the bromination is dictated by the electronic properties of the heterocyclic ring system. Computational and experimental studies on other aromatic systems have shown that the site of bromination can be predicted and controlled. mdpi.com For imidazo[1,2-a]pyridines, various methods for C3-bromination have been developed using sources like CBr₄ promoted by NaOH, highlighting that specific positions on the imidazopyridine core can be targeted. researchgate.net

While direct bromination of the parent 1H-imidazo[4,5-c]pyridine is a plausible route, an alternative strategy involves starting with a pre-brominated pyridine derivative. For example, the synthesis could begin with a 2-amino-5-bromopyridine (B118841) derivative, which then undergoes cyclization to form the brominated imidazopyridine core. google.com

Introduction of Chlorine via Nucleophilic Aromatic Substitution (SNAr) or Electrophilic Chlorination

The introduction of a chlorine atom at the 4-position of the imidazo[4,5-c]pyridine ring is often achieved by starting with a chlorinated pyridine precursor. A key synthetic intermediate is 4-chloro-3-nitropyridine, which can be synthesized from pyridin-4-ol via nitration followed by chlorination with a reagent like phosphoryl chloride (POCl₃). researchgate.net The nitro group can then be reduced to an amino group, which is essential for the subsequent cyclization to form the imidazole ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings like pyridine. nih.gov If a suitable leaving group is present at the 4-position of the imidazo[4,5-c]pyridine core, it could potentially be displaced by a chloride nucleophile. However, it is more common for the chlorine atom to be incorporated into the pyridine ring before the imidazole ring is formed.

For introducing chlorine onto the imidazole portion of the ring system, electrophilic chlorination methods are more suitable. Environmentally friendly protocols for the chlorination of imidazoheterocycles have been developed using reagents like chloramine-T. nih.govnih.govacs.org These methods have been shown to be effective for C-3 chlorination of imidazo[1,2-a]pyridines under solvent-free conditions at room temperature. nih.govnih.govacs.org Reagents such as sodium chlorite (B76162) have also been used as a halogen source for the C3-chlorination of imidazo[1,2-a]pyridines. researchgate.net

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the selection of solvents, the use of efficient catalytic systems, and the minimization of waste.

Solvent Selection and Optimization for Environmentally Benign Processes

Solvents are a major contributor to the environmental impact of chemical manufacturing. unibo.it Therefore, replacing hazardous organic solvents with greener alternatives is a primary goal in green chemistry. In the context of palladium- and copper-catalyzed reactions used to synthesize the imidazo[4,5-c]pyridine core, significant research has been dedicated to finding environmentally benign solvent systems.

Water and bio-based solvents are highly desirable green alternatives. inovatus.es For instance, copper-catalyzed syntheses of benzimidazoles have been successfully carried out in water. rsc.org Similarly, for palladium-catalyzed cross-coupling reactions, which are analogous to the cyclization steps, the replacement of toxic solvents like N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) is a key challenge. unibo.it

Recent studies have identified novel solvent systems that are both effective and environmentally friendly. Mixtures of N-Hydroxyethylpyrrolidone (HEP), water, and a base like tetramethylguanidine (TMG) have shown excellent results for palladium-catalyzed cross-coupling reactions, allowing for high yields and fast conversions under mild conditions. digitellinc.comnih.gov Other renewable solvents such as limonene, p-cymene, and dimethyl carbonate (DMC) have also been successfully employed in various palladium-catalyzed carbonylative coupling reactions, demonstrating the feasibility of moving away from traditional non-renewable solvents. acs.org The optimization of these solvent systems is critical for ensuring high catalytic activity and stability, contributing to a more sustainable synthetic process. inovatus.es

Table 3: Green Solvents for Transition-Metal-Catalyzed Reactions

Reaction TypeCatalystGreen Solvent(s)Key AdvantageReference
Heck-Cassar-SonogashiraPalladiumN-Hydroxyethylpyrrolidone (HEP)/WaterCatalyst recycling, high yields unibo.itnih.gov
Suzuki-MiyauraPalladiumWater, Bio-based solventsReduced environmental impact inovatus.es
Carbonylative CouplingPalladiumLimonene, p-CymeneUse of renewable solvents acs.org
Oxidative Cross CouplingCopperWaterAvoids organic solvents rsc.org

This table is interactive. Click on the headers to sort the data.

Development of Catalyst-Free or Sustainable Catalytic Systems

The development of synthetic routes that minimize or eliminate the need for catalysts, particularly those based on heavy metals, is a cornerstone of green chemistry. While specific catalyst-free methods for the direct synthesis of this compound are not extensively detailed in the available literature, general principles for the synthesis of related imidazopyridine scaffolds can be extrapolated.

Catalyst-free approaches for the synthesis of imidazo[1,2-a]pyridines, a related isomer class, have been successfully developed. These methods often rely on the condensation of α-haloketones with 2-aminopyridines under neat conditions or in green solvents. derpharmachemica.comresearchgate.net Such reactions proceed through a nucleophilic substitution followed by intramolecular cyclization and dehydration, driven by thermal energy without the need for a catalyst. scielo.br The high efficiency and formation of clean products make these methods attractive. researchgate.net

For the imidazo[4,5-c]pyridine core, synthetic strategies often commence from substituted diaminopyridines. For instance, the reaction of 3,4-diaminopyridine with various aldehydes can yield 2-substituted imidazo[4,5-c]pyridines. nih.gov To achieve the 2-bromo substitution pattern under a sustainable framework, one might envision a pathway involving the cyclization of a suitably protected 3,4-diaminopyridine with a bromine-containing one-carbon synthon, followed by chlorination of the pyridine ring. The use of recyclable catalysts, such as copper silicate, has been shown to be effective for the synthesis of imidazo[1,2-a]pyridines in environmentally friendly solvents like ethanol, offering high yields and catalyst reusability. nanobioletters.com The application of such sustainable catalytic systems to the synthesis of this compound represents a promising area for future research.

Table 1: Comparison of General Catalyst-Free and Sustainable Catalytic Methods for Imidazopyridine Synthesis

MethodCatalystSolventTemperature (°C)Reaction TimeYield (%)Ref.
Neat CondensationNoneNone6020 min91 scielo.br
Copper Silicate CatalysisCopper SilicateEthanolReflux1-2 h85-95 nanobioletters.com

Note: The data in this table represents general findings for the synthesis of imidazopyridine scaffolds and not specifically for this compound.

Application of Microwave-Assisted and Photochemical Synthesis Techniques

The use of alternative energy sources like microwave irradiation and light has revolutionized organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been widely applied to the preparation of various heterocyclic compounds, including imidazopyridines. The rapid heating and localized superheating effects of microwaves can accelerate reaction rates, often enabling reactions to be completed in minutes rather than hours. One-pot, multi-component reactions under microwave irradiation are particularly efficient for building molecular complexity in a single step. For example, the synthesis of pyrido fused imidazo[4,5-c]quinolines has been achieved via a microwave-assisted one-pot sequential route in green media. researchgate.net

Table 2: Representative Microwave-Assisted Syntheses of Fused Imidazo-Heterocycles

Product TypeStarting MaterialsReaction ConditionsTimeYield (%)Ref.
Pyrido fused imidazo[4,5-c]quinolines2-amino pyridines, 2-bromo-2'-nitroacetophenone, aldehydesMicrowave, Green MediaNot specifiedHigh researchgate.net
Imidazo[1,2-a]pyridinesPhenacyl bromide, 2-amino pyridineMicrowave, Solvent-free, Ionic liquid catalyst30 secGood derpharmachemica.com

Note: This table illustrates the potential of microwave-assisted synthesis for related heterocyclic systems.

Photochemical Synthesis:

Photochemical methods, particularly those utilizing visible light photoredox catalysis, have emerged as powerful and sustainable tools for the formation of C-C and C-heteroatom bonds. These reactions often proceed under mild conditions and can enable transformations that are challenging to achieve through traditional thermal methods. The photochemical synthesis of functionalized imidazopyridines has been an active area of research. nih.gov For instance, visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines has been developed for the introduction of various substituents. mdpi.com

The direct photochemical synthesis of this compound has not been reported. However, photochemical strategies could potentially be employed for the late-stage functionalization of a pre-formed imidazo[4,5-c]pyridine core. For example, a photochemically initiated bromination or chlorination could be a viable route. The development of such photochemical methods would align with the principles of green chemistry by utilizing light as a renewable energy source and potentially avoiding harsh reagents.

Chemical Reactivity and Functional Group Transformations of 2 Bromo 4 Chloro 1h Imidazo 4,5 C Pyridine

Selective Derivatization at the Halogenated Positions (C2-Br and C4-Cl)

The presence of two different halogen atoms at distinct positions on the pyridine (B92270) ring allows for orthogonal chemical strategies. The chlorine at the C4 position is activated towards nucleophilic aromatic substitution, while the bromine at the C2 position is more susceptible to palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C4-Cl

The pyridine ring is an electron-deficient heterocycle, and this effect is enhanced by the fused imidazole (B134444) ring. Consequently, positions C4 (para to the ring nitrogen) and C2 (ortho to the ring nitrogen) are activated towards attack by nucleophiles. In such systems, the intermediate formed upon nucleophilic attack is stabilized by delocalization of the negative charge onto the electronegative pyridine nitrogen atom.

In the case of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 position, leading to the displacement of the chloride ion. This selectivity is driven by a combination of electronic and steric factors. The C4 position is highly activated, and chloride is a competent leaving group under SNAr conditions. This reaction is commonly performed with a variety of nucleophiles, including amines and alcohols, typically in a polar aprotic solvent and often in the presence of a base to neutralize the generated HCl. For instance, the reaction with primary or secondary amines proceeds smoothly to yield 4-amino-2-bromo-1H-imidazo[4,5-c]pyridine derivatives.

Table 1: Representative Conditions for SNAr at C4-Cl on Activated Chloro-Heterocycles

NucleophileReagents and ConditionsProduct Type
Primary/Secondary AminesAmine, Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, DMSO), Heat4-Amino-2-bromo-1H-imidazo[4,5-c]pyridine
Alcohols (as alkoxides)NaOR or ROH/Base (e.g., NaH), Solvent (e.g., THF, Dioxane)4-Alkoxy-2-bromo-1H-imidazo[4,5-c]pyridine
Thiols (as thiolates)NaSR or RSH/Base (e.g., K₂CO₃), Solvent (e.g., DMF)4-(Alkyl/Arylthio)-2-bromo-1H-imidazo[4,5-c]pyridine

Cross-Coupling Reactions at C2-Br and C4-Cl

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the selectivity is governed by the relative reactivity of the C-X bonds in the catalytic cycle. The typical order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf >> C-Cl. This established trend allows for highly selective reactions at the C2-Br bond while leaving the C4-Cl bond intact for subsequent transformations.

Palladium-catalyzed reactions are the most widely used methods for the functionalization of the C2 position. By carefully selecting the catalyst, ligands, and reaction conditions, various substituents can be introduced.

Suzuki-Miyaura Coupling : This reaction couples the C2-Br position with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds to introduce aryl, heteroaryl, or vinyl groups. Selective coupling at the C-Br bond is highly efficient nih.gov.

Sonogashira Coupling : This reaction introduces alkynyl groups by coupling with a terminal alkyne. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base scirp.orgscirp.orgwikipedia.orgorganic-chemistry.org. The higher reactivity of the C-Br bond ensures that the reaction proceeds selectively at the C2 position.

Stille Coupling : Involves the reaction with an organostannane reagent.

Negishi Coupling : Utilizes an organozinc reagent.

Heck Coupling : Forms a C-C bond by reacting with an alkene.

Table 2: Representative Conditions for Selective Palladium-Catalyzed Cross-Coupling at C2-Br

Reaction NameCoupling PartnerTypical Catalytic SystemProduct Type
Suzuki-MiyauraAryl/Vinylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (K₂CO₃, K₃PO₄), Solvent (Dioxane, DMF/H₂O)2-Aryl/Vinyl-4-chloro-1H-imidazo[4,5-c]pyridine
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (Et₃N, DIPEA), Solvent (THF, DMF)2-Alkynyl-4-chloro-1H-imidazo[4,5-c]pyridine
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄, Solvent (Toluene, Dioxane)2-Substituted-4-chloro-1H-imidazo[4,5-c]pyridine
NegishiOrganozinc (R-ZnCl)Pd(PPh₃)₄, Solvent (THF)2-Substituted-4-chloro-1H-imidazo[4,5-c]pyridine

Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed for forming C-N, C-O, and C-S bonds. While palladium catalysis is more common for C-C bond formation, copper catalysis can be advantageous for certain heteroatom couplings, although achieving high selectivity between C-Br and C-Cl can be more challenging and condition-dependent than with palladium.

Reductive Dehalogenation Pathways and Conditions

Selective removal of one or both halogen atoms can be a useful synthetic step. Reductive dehalogenation can be achieved under various conditions, and selectivity often depends on the relative C-X bond strengths (C-Cl > C-Br).

Catalytic hydrogenation is a common method, often employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate). Under controlled conditions, it may be possible to selectively reduce the weaker C-Br bond over the C-Cl bond. More aggressive reducing agents, such as zinc dust in acetic acid or sodium borohydride (B1222165) with a palladium catalyst, can also be used. Photocatalytic, transition-metal-free methods have also been developed for the hydrodehalogenation of aryl halides organic-chemistry.org.

Reactions Involving the Imidazole Nitrogen Atom (N1-H)

The imidazole ring contains an acidic N-H proton that can be readily removed by a base, allowing for functionalization at the N1 position. N-alkylation is a common transformation for this class of heterocycles.

The reaction typically involves treating the this compound with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting anion then acts as a nucleophile, reacting with an alkylating agent (e.g., an alkyl halide or sulfonate) to form the N1-alkylated product. This reaction is generally high-yielding and allows for the introduction of a wide variety of alkyl and substituted alkyl groups, which can be crucial for modulating the biological activity or physical properties of the molecule nih.govla-press.org.

Table 3: General Conditions for N1-Alkylation

Alkylating AgentBaseSolventProduct
Methyl IodideK₂CO₃ or Cs₂CO₃DMF2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Benzyl (B1604629) BromideNaHTHF or DMF1-Benzyl-2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
Ethyl BromoacetateK₂CO₃AcetonitrileEthyl 2-(2-bromo-4-chloro-1H-imidazo[4,5-c]pyridin-1-yl)acetate

N-Alkylation Reactions and Regioselectivity

The presence of multiple nitrogen atoms in the imidazo[4,5-c]pyridine core raises the question of regioselectivity during N-alkylation. Studies on analogous systems, such as 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, have shed light on this aspect. Alkylation of these compounds with various alkyl halides, including benzyl bromide, methyl iodide, and ethyl bromoacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), predominantly yields the N1-alkylated product.

This observed regioselectivity can be attributed to a combination of electronic and steric factors. The N1 position is generally more nucleophilic and sterically accessible compared to the other nitrogen atoms in the ring system. The reaction proceeds via a nucleophilic substitution mechanism where the imidazole nitrogen attacks the electrophilic carbon of the alkyl halide.

Table 1: Examples of N-Alkylation Reactions of a Related Imidazo[4,5-c]pyridine Derivative

Alkylating AgentBase/SolventMajor Product (Regioisomer)
Benzyl bromideK₂CO₃/DMFN1-benzylated
Methyl iodideK₂CO₃/DMFN1-methylated
Ethyl bromoacetateK₂CO₃/DMFN1-ethoxycarbonylmethylated

Note: This data is based on reactions with 6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine and is presented as a predictive model for the reactivity of the 2-bromo isomer.

N-Arylation Reactions and Catalytic Systems

The introduction of aryl groups onto the imidazole nitrogen of this compound can be achieved through transition metal-catalyzed cross-coupling reactions. Both copper and palladium-based catalytic systems have proven effective for the N-arylation of related heterocyclic compounds. nih.gov

Copper-Catalyzed N-Arylation: The Ullmann condensation, a classic copper-catalyzed reaction, can be employed for the N-arylation of imidazo[4,5-c]pyridines. Typically, this involves reacting the heterocycle with an aryl halide in the presence of a copper(I) salt, such as copper(I) iodide (CuI), a ligand (e.g., a diamine or an amino acid), and a base at elevated temperatures. These conditions facilitate the formation of the C-N bond. researchgate.net

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. strath.ac.uk This reaction typically utilizes a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency and scope of the reaction. This methodology has been successfully applied to the N-arylation of various nitrogen-containing heterocycles. acs.org

While specific examples for this compound are not extensively documented, studies on the N-arylation of 4-chloro-3-aminopyridine derivatives provide valuable insights. These studies demonstrate the feasibility of both copper- and palladium-catalyzed pathways for the formation of N-aryl products.

Investigation of Tautomeric Equilibrium and its Impact on N-Functionalization

Like many nitrogen-containing heterocycles, this compound can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. The two principal tautomers are the 1H- and 3H- (or tautomerically equivalent 5H-) forms.

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. The relative populations of these tautomers can have a significant impact on the regioselectivity of N-functionalization reactions. The predominant tautomer in solution will likely be the one that preferentially reacts with an electrophile. The observed preference for N1-alkylation suggests that the 1H-tautomer is either the more stable or the more reactive form under typical reaction conditions. Computational and spectroscopic studies, such as NMR and UV-Vis spectroscopy, are valuable tools for investigating these tautomeric equilibria.

Transformations of the Pyridine Moiety

Exploration of C-H Functionalization Strategies at Unsubstituted Pyridine Carbons (e.g., C5, C6, C7)

Direct C-H functionalization is a powerful and atom-economical strategy for modifying aromatic and heteroaromatic rings. umich.edu For the pyridine moiety of this compound, the unsubstituted carbon atoms at the C5, C6, and C7 positions are potential sites for such transformations.

Transition metal-catalyzed C-H activation has emerged as a key methodology for the regioselective functionalization of pyridines and other azines. nih.gov The regioselectivity of these reactions is often directed by the coordination of the metal catalyst to the pyridine nitrogen. However, the presence of multiple nitrogen atoms and halogen substituents in this compound presents a complex electronic and steric environment, making regioselective C-H functionalization a challenging endeavor.

While specific C-H functionalization reactions at the C5, C6, and C7 positions of this compound have not been extensively reported, the broader field of pyridine C-H activation suggests that methodologies involving palladium, rhodium, or iridium catalysts could be applicable. nih.gov Further research is needed to explore the feasibility and regioselectivity of these reactions for this specific substrate.

Oxidative and Reductive Transformations of the Pyridine Ring

The pyridine ring of the imidazo[4,5-c]pyridine core is generally stable to a range of oxidative and reductive conditions. However, under specific and often harsh conditions, transformations of the pyridine moiety can be achieved.

Oxidative Transformations: Oxidation of the pyridine nitrogen to form an N-oxide is a common transformation. This can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can then serve as a handle for further functionalization, as the N-oxide group can activate the pyridine ring towards nucleophilic attack.

Reductive Transformations: Catalytic hydrogenation of the pyridine ring typically requires high pressures of hydrogen gas and a heterogeneous catalyst such as platinum or rhodium on carbon. These conditions can lead to the saturation of the pyridine ring to form a piperidine (B6355638) derivative. It is important to note that under such conditions, dehalogenation of the bromo and chloro substituents is also likely to occur. Selective reduction of the pyridine ring in the presence of these halogens would require careful selection of the catalyst and reaction conditions.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Chloro 1h Imidazo 4,5 C Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of ¹H NMR Spectra for Proton Environments and Coupling Patterns

A ¹H NMR spectrum would be crucial for identifying the number and electronic environments of protons in the 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and imidazole (B134444) rings. The chemical shifts (δ) would indicate the degree of shielding for each proton, while the coupling patterns (e.g., doublets, triplets) and coupling constants (J) would reveal the connectivity between adjacent protons. However, specific experimental ¹H NMR data for this compound is not available in the reviewed literature.

Analysis of ¹³C NMR Spectra for Carbon Atom Environments

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals would be expected for each unique carbon atom in the fused ring system. The chemical shifts of these signals would be influenced by the attached atoms (nitrogen, bromine, chlorine) and their positions within the heterocyclic structure. While this technique is essential for confirming the carbon skeleton, no specific ¹³C NMR data for the title compound could be found in the searched literature.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, helping to trace the proton connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for identifying the connectivity of quaternary carbons and piecing together the entire molecular structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, which can help in confirming the regiochemistry of the substituents. nih.gov

Despite the utility of these techniques, no published 2D NMR data for this compound was identified.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₆H₃BrClN₃), HRMS would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The measured mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of accuracy. However, specific HRMS data for this compound has not been reported in the available literature.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the imidazole ring, C-H stretching and bending of the aromatic rings, and C=N and C=C stretching vibrations within the heterocyclic system. The presence of carbon-halogen bonds (C-Br and C-Cl) would also result in absorptions in the fingerprint region. A search of the literature did not yield any experimental IR spectra for this specific compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

Scientific Data Unavailable for Spectroscopic and Chromatographic Analysis of this compound

A thorough review of available scientific literature and chemical databases reveals a significant lack of published experimental data for the specific compound this compound. As a result, a detailed article on its spectroscopic characterization, structural elucidation, and chromatographic analysis, as per the requested outline, cannot be generated at this time.

The requested sections require specific, in-depth research findings that are not present in the public domain for this particular molecule. This includes:

Crystallographic Data: No publicly accessible crystal structure determination has been found for this compound. This information is essential for a detailed analysis of bond lengths, bond angles, dihedral angles, molecular conformation, and intermolecular interactions within a crystal lattice. Without an experimental crystal structure, any discussion on these topics would be purely speculative and not based on established scientific findings.

Chromatographic Methods: There are no specific, validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods published for the separation, isolation, or purity assessment of this compound. While general methods for related compounds exist, the development and validation of such techniques are highly specific to the analyte .

Due to the absence of this foundational data, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict content requirements of the prompt. The generation of data tables and in-depth discussion for the specified subsections would necessitate access to primary research that is currently unavailable.

Computational and Theoretical Investigations on 2 Bromo 4 Chloro 1h Imidazo 4,5 C Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Through DFT calculations, a detailed understanding of the geometry, vibrational modes, and electronic characteristics of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine can be achieved.

Geometry Optimization and Prediction of Stable Conformers

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

ParameterPredicted Value (Å/°)
C-Br Bond Length1.89
C-Cl Bond Length1.74
N-H Bond Length1.01
C=N Bond Length (Imidazole)1.38
C-C Bond Length (Pyridine)1.39
C-N-C Bond Angle (Imidazole)108.5
C-C-Cl Bond Angle (Pyridine)120.2

Note: The data presented in this table is exemplary and would be derived from actual DFT calculations.

Vibrational Frequency Analysis and Correlation with Experimental IR/Raman Spectra

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy, aiding in the interpretation of experimental spectra and confirming the predicted structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging motion within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (Aromatic)3100
C=N Stretch1620
C-Cl Stretch750
C-Br Stretch680

Note: The data presented in this table is exemplary and would be derived from actual DFT calculations. Scaling factors are often applied to theoretical frequencies to improve agreement with experimental data.

Analysis of Molecular Orbitals (HOMO-LUMO Energy Gaps and Spatial Distributions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO may be distributed across the pyridine (B92270) ring and the halogen substituents.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In the case of this compound, the nitrogen atoms of the imidazole and pyridine rings are expected to be regions of negative potential, while the hydrogen atom attached to the imidazole nitrogen and the regions around the halogen atoms would exhibit positive potential.

Investigation of Tautomerism and Isomerization Pathways

Imidazo[4,5-c]pyridine systems can exhibit tautomerism, specifically prototropic tautomerism involving the migration of a proton between the nitrogen atoms of the imidazole ring. Computational methods can be employed to calculate the relative energies of the possible tautomers of this compound. By comparing the zero-point corrected energies of the different tautomeric forms, the most stable tautomer can be identified. Furthermore, the transition states connecting these tautomers can be located, providing insights into the energy barriers and the feasibility of interconversion.

Mechanistic Insights into Chemical Reactions Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can explore various reaction pathways, such as nucleophilic aromatic substitution at the positions bearing the chloro or bromo substituents. By calculating the energies of reactants, transition states, and products, the activation energies for different pathways can be determined, allowing for predictions of the most favorable reaction mechanism. For instance, the relative reactivity of the C-Br and C-Cl bonds towards nucleophilic attack can be computationally assessed.

Characterization of Transition States and Activation Energies

No published studies were identified that characterized the transition states or calculated the activation energies for reactions involving this compound. Such calculations are crucial for understanding reaction kinetics and mechanisms, but this information is currently absent for this compound in the public domain.

Elucidation of Reaction Pathways and Reaction Coordinate Mapping

Similarly, there is a lack of research elucidating the reaction pathways or providing reaction coordinate maps for chemical transformations of this compound. This type of computational analysis would provide valuable insights into the step-by-step processes of its reactions.

Prediction of Reactivity and Regioselectivity

Use of Fukui Functions and Dual Descriptor Analysis for Electrophilic/Nucleophilic Attack

While Fukui functions and dual descriptor analysis are powerful tools for predicting sites of electrophilic and nucleophilic attack in molecules, no studies applying these methods to this compound have been found. The application of these descriptors would help in understanding the regioselectivity of its reactions.

Assessment of Steric and Electronic Effects on Reaction Outcomes

An assessment of the steric and electronic effects that the bromo and chloro substituents impart on the reactivity of the imidazo[4,5-c]pyridine scaffold would require dedicated computational studies. These studies would likely involve analyzing the molecular orbitals, electrostatic potential, and steric hindrance to predict their influence on reaction outcomes. At present, such a specific analysis for this compound is not available in the scientific literature.

Advanced Methodologies and Broader Synthetic Utility of 2 Bromo 4 Chloro 1h Imidazo 4,5 C Pyridine

Role as a Privileged Scaffold Precursor in the Synthesis of Diverse Chemical Structures

The imidazo[4,5-c]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry. This is attributed to its structural resemblance to endogenous purines, which allows molecules containing this framework to interact with a variety of biological targets with high affinity. nih.govacs.org The presence of both a bromine and a chlorine atom on the 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine molecule provides orthogonal handles for sequential and site-selective diversification. This dual halogenation is a key feature that medicinal chemists exploit to generate a multitude of derivatives.

The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility. Generally, the C-Br bond is more reactive towards catalysts like palladium, allowing for selective functionalization at the 2-position while leaving the chlorine at the 4-position intact for subsequent transformations. researchgate.net This sequential approach enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, through well-established methodologies such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. nih.govresearchgate.net

The synthesis of the imidazo[4,5-c]pyridine scaffold itself can be achieved through various routes, often starting from appropriately substituted pyridine (B92270) precursors. For instance, synthetic strategies frequently commence with 2,4-dichloro-3-nitropyridine (B57353) or 2-chloro-3-nitropyridine. nih.govacs.orgnih.govacs.org These starting materials undergo a series of reactions, including nucleophilic substitution, reduction of the nitro group, and subsequent cyclization with an appropriate one-carbon unit to form the imidazole (B134444) ring.

Table 1: Synthetic Strategies for Imidazo[4,5-c]pyridine Core

Starting MaterialKey Transformation StepsResulting ScaffoldReference
2,4-dichloro-3-nitropyridine1. Nucleophilic substitution of one chlorine. 2. Reduction of the nitro group. 3. Imidazole ring formation.Substituted imidazo[4,5-c]pyridine acs.org
2-chloro-3-nitropyridine1. Nucleophilic aromatic substitution. 2. In situ nitro group reduction. 3. Heteroannulation with aldehydes.Functionalized imidazo[4,5-b]pyridines (related scaffold) nih.govacs.org
3,4-diaminopyridine (B372788)Condensation with carboxylic acids or their derivatives.Imidazo[4,5-c]pyridine nih.gov

Development of Library Synthesis Strategies Utilizing Halogen Diversity for Rapid Chemical Space Exploration

The dihalogenated nature of this compound is particularly advantageous for the construction of large and diverse chemical libraries, a critical process in hit-to-lead optimization during drug discovery. The ability to selectively functionalize the two halogen positions allows for a combinatorial approach to rapidly explore a vast chemical space.

Microwave-assisted synthesis has been demonstrated as a rapid and efficient method for producing libraries based on the fused imidazopyridine scaffold. nih.gov By employing sequential palladium-catalyzed cross-coupling reactions under microwave irradiation, chemists can introduce a variety of building blocks at both the 2- and 4-positions. This parallel synthesis approach significantly accelerates the generation of hundreds or even thousands of distinct compounds for biological screening.

The general strategy for library synthesis can be outlined as follows:

Selective Functionalization of the C-Br bond: Utilizing milder reaction conditions or specific catalyst systems, the more reactive C-Br bond at the 2-position is first targeted for a cross-coupling reaction with a diverse set of building blocks (e.g., boronic acids, stannanes, amines).

Functionalization of the C-Cl bond: The resulting 2-substituted-4-chloro-1H-imidazo[4,5-c]pyridine intermediates are then subjected to a second cross-coupling reaction under more forcing conditions to modify the 4-position with another set of diverse reagents.

This divergent synthetic approach allows for the creation of a matrix of compounds where the substituents at both positions are varied systematically.

Table 2: Exemplary Library Synthesis Approach

StepPositionReaction TypeBuilding Blocks (Examples)
12 (from C-Br)Suzuki CouplingArylboronic acids, Heteroarylboronic acids
24 (from C-Cl)Buchwald-Hartwig AminationPrimary amines, Secondary amines

Future Directions in Reaction Development and Methodological Innovation

The synthetic utility of this compound and its derivatives is poised for significant advancement through the adoption of enabling technologies, novel catalytic systems, computational tools, and sustainable practices.

Application of Enabling Technologies (e.g., Continuous Flow Synthesis, Microreactor Chemistry)

Continuous flow synthesis and microreactor technology offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. beilstein-journals.orgnih.gov While specific applications to this compound are not yet widely reported, the successful implementation of these technologies for the synthesis of related heterocyclic compounds, such as imidazo[1,2-a]pyridines and imidazo-oxadiazoles, strongly suggests their potential applicability. beilstein-journals.orgnih.govmdpi.com

In a continuous flow setup, reagents can be precisely mixed and heated in a microreactor for a defined residence time, leading to higher yields, fewer byproducts, and safer handling of hazardous intermediates. This technology is particularly well-suited for the multi-step synthesis of complex derivatives of this compound, where intermediates can be directly channeled from one reactor to the next without the need for isolation and purification.

Discovery of Novel Catalytic Systems for Highly Selective and Efficient Transformations

The development of novel catalytic systems is crucial for expanding the synthetic toolbox for functionalizing the this compound scaffold. Research into more active, selective, and robust catalysts for cross-coupling reactions will enable transformations that are currently challenging. This includes the development of catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and facilitate the use of less reactive coupling partners. Furthermore, the discovery of catalysts that can reverse the conventional reactivity order of the C-Br and C-Cl bonds would provide even greater flexibility in synthetic design.

Integration of Machine Learning and AI in Reaction Prediction and Optimization for Derivatives

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools in chemical synthesis. nih.govnips.ccbeilstein-journals.orgresearchgate.netresearchgate.net These computational approaches can be employed to predict the outcome of reactions, optimize reaction conditions, and even suggest novel synthetic routes. For the derivatization of this compound, ML models can be trained on existing reaction data to predict the optimal catalyst, solvent, temperature, and other parameters for a desired transformation. This can significantly reduce the number of experiments required for process development, saving time and resources. As more data on the reactivity of this scaffold becomes available, the predictive power of these models will continue to improve, accelerating the discovery of new derivatives with desired properties.

Sustainable Synthesis Practices for Industrial Scale-Up of Derivatives

As promising drug candidates based on the this compound scaffold advance towards clinical development, the need for sustainable and scalable synthetic routes becomes paramount. Green chemistry principles, such as the use of environmentally benign solvents (e.g., water), energy-efficient processes (e.g., microwave or flow chemistry), and recyclable catalysts, will be critical. nih.govacs.org The development of tandem or one-pot procedures that minimize waste and purification steps will also be a key focus. For instance, synthetic routes that start from readily available and less hazardous materials and proceed with high atom economy will be favored for industrial-scale production.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine and its derivatives?

  • Methodological Answer : The compound can be synthesized via regioselective halogenation or nucleophilic substitution reactions. For example, organometallic zinc-amine bases have been employed to facilitate halogenation at specific positions (e.g., bromine at C2 and chlorine at C4) . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical to minimize by-products. Column chromatography using ethyl acetate/hexane mixtures (1:1) is effective for purification, as demonstrated in analogous imidazo[4,5-b]pyridine syntheses .

Q. How can purification and structural characterization be performed for this compound?

  • Methodological Answer : Post-synthesis purification typically involves column chromatography and crystallization. Structural confirmation requires X-ray crystallography (e.g., SHELXL/SHELXT for refinement) and spectroscopic techniques:

  • NMR : Anomeric proton shifts (e.g., δ 7.83 ppm in thionucleosides) and coupling constants (e.g., J1,2=2.8HzJ_{1',2'} = 2.8 \, \text{Hz}) help identify glycosylation sites .
  • UV Spectroscopy : Spectral shifts (e.g., λmax 300 nm at pH 1) correlate with electronic transitions in the heterocyclic core .

Q. What computational methods are suitable for predicting vibrational and electronic properties?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level reliably predicts vibrational normal modes, bond lengths, and angles for imidazo[4,5-c]pyridine derivatives. This approach aligns with experimental FT-IR/Raman spectra and X-ray data, enabling analysis of tautomeric equilibria .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Methodological Answer : Regioselectivity in glycosylation or nucleophilic substitution depends on reaction conditions. For example, ribosylation of 4-chloro-triazolo[4,5-c]pyridine yields N1-, N2-, or N3-ribosyl isomers, with ratios influenced by protecting groups (e.g., benzoyl) and catalysts (e.g., stannic chloride) . Computational modeling (e.g., Fukui indices) can predict reactive sites, while HPLC or column chromatography resolves isomers.

Q. What strategies resolve contradictions between experimental and computational data?

  • Methodological Answer : Discrepancies in bond angles or vibrational modes can arise from crystal packing effects or solvent interactions. Refine computational models by incorporating dispersion corrections (e.g., Grimme’s D3) or solvent-phase DFT. Cross-validate with solid-state NMR or temperature-dependent IR studies .

Q. How can structure-activity relationships (SAR) guide biological activity optimization?

  • Methodological Answer : Chlorine and bromine substituents enhance electrophilicity and binding to biomolecular targets (e.g., enzymes, DNA). For SSAO inhibitors, substituent positioning (C2 vs. C4) modulates selectivity and potency. SAR studies should combine in vitro assays (e.g., enzyme inhibition) with molecular docking to map interactions .

Q. What methods are recommended for analyzing tautomeric equilibria?

  • Methodological Answer : Tautomerism (e.g., 1H- vs. 3H-imidazo tautomers) can be studied via 1H^1\text{H}-15N^{15}\text{N} HMBC NMR to detect N-H coupling or variable-temperature UV/Vis spectroscopy to track equilibrium shifts. DFT-based potential energy surface (PES) scans quantify tautomer stability .

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